1-[5-(Pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]isoquinoline
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Overview
Description
1-[5-(Pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]isoquinoline is a complex organic compound featuring a unique structure that combines pyrimidine, pyrrolo, and isoquinoline moieties
Preparation Methods
The synthesis of 1-[5-(Pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]isoquinoline involves multiple steps, typically starting with the preparation of the pyrrolo[3,4-c]pyrrole core. This can be achieved through the thermolysis of N-phthalimidoaziridines based on 5-alkenyl-1,2,4-oxadiazoles
Chemical Reactions Analysis
1-[5-(Pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]isoquinoline undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings to optimize reaction efficiency. Major products formed from these reactions include various substituted and functionalized derivatives of the original compound.
Scientific Research Applications
1-[5-(Pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]isoquinoline has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[5-(Pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]isoquinoline involves its interaction with specific molecular targets, such as CDKs. By binding to the active site of these enzymes, the compound inhibits their activity, leading to the disruption of cell cycle progression and induction of apoptosis in cancer cells . The pathways involved include the modulation of cell cycle checkpoints and the activation of apoptotic signaling cascades.
Comparison with Similar Compounds
1-[5-(Pyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl]isoquinoline can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also target CDKs and have shown potent anticancer activity.
Pyrrolo[2,3-d]pyrimidine derivatives: Known for their antitumor properties, these compounds share structural similarities with the target compound and exhibit similar biological activities.
Diketopyrrolopyrrole (DPP) derivatives: Used in the development of organic semiconductors, these compounds highlight the versatility of the pyrrolo[3,4-c]pyrrole scaffold.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H19N5O |
---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
isoquinolin-1-yl-(2-pyrimidin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)methanone |
InChI |
InChI=1S/C20H19N5O/c26-19(18-17-5-2-1-4-14(17)6-9-21-18)24-10-15-12-25(13-16(15)11-24)20-22-7-3-8-23-20/h1-9,15-16H,10-13H2 |
InChI Key |
OWEKFOFWOBZYSY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CN(CC2CN1C3=NC=CC=N3)C(=O)C4=NC=CC5=CC=CC=C54 |
Origin of Product |
United States |
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